molecular formula C13H13F7N4O7 B12398459 Neuraminidase-IN-13

Neuraminidase-IN-13

Cat. No.: B12398459
M. Wt: 470.25 g/mol
InChI Key: QFKZKDOBWVGERZ-LRGKAINGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuraminidase-IN-13 is a compound that functions as a neuraminidase inhibitor. Neuraminidase is an enzyme found on the surface of influenza viruses, and it plays a crucial role in the virus’s ability to spread from one cell to another. By inhibiting this enzyme, this compound can help prevent the spread of the influenza virus, making it a valuable tool in the treatment and prevention of influenza infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neuraminidase-IN-13 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Neuraminidase-IN-13 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Neuraminidase-IN-13 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methods for neuraminidase inhibitors.

    Biology: It is used to investigate the role of neuraminidase in viral replication and to study the interactions between the enzyme and its inhibitors.

    Medicine: It is used in the development of antiviral drugs for the treatment and prevention of influenza infections.

    Industry: It is used in the production of diagnostic kits and research reagents for studying influenza viruses.

Mechanism of Action

Neuraminidase-IN-13 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby preventing the enzyme from cleaving sialic acid residues on the surface of host cells. This inhibition blocks the release of newly formed viral particles from infected cells, thereby preventing the spread of the virus to other cells . The molecular targets and pathways involved in this mechanism include the neuraminidase enzyme and the sialic acid residues on host cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Neuraminidase-IN-13 include:

Uniqueness

This compound is unique in its specific binding affinity and inhibitory potency against the neuraminidase enzyme. Compared to other neuraminidase inhibitors, it may offer advantages in terms of efficacy, safety, and resistance profiles .

Properties

Molecular Formula

C13H13F7N4O7

Molecular Weight

470.25 g/mol

IUPAC Name

(2R,3R,4S)-4-azido-3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C13H13F7N4O7/c14-11(15,12(16,17)13(18,19)20)10(30)22-6-3(23-24-21)1-5(9(28)29)31-8(6)7(27)4(26)2-25/h1,3-4,6-8,25-27H,2H2,(H,22,30)(H,28,29)/t3-,4+,6+,7+,8+/m0/s1

InChI Key

QFKZKDOBWVGERZ-LRGKAINGSA-N

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1N=[N+]=[N-])NC(=O)C(C(C(F)(F)F)(F)F)(F)F)[C@@H]([C@@H](CO)O)O)C(=O)O

Canonical SMILES

C1=C(OC(C(C1N=[N+]=[N-])NC(=O)C(C(C(F)(F)F)(F)F)(F)F)C(C(CO)O)O)C(=O)O

Origin of Product

United States

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